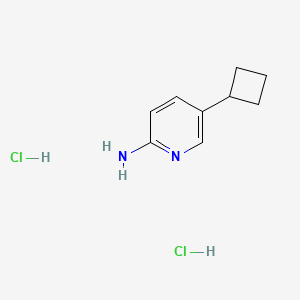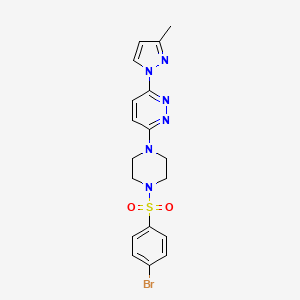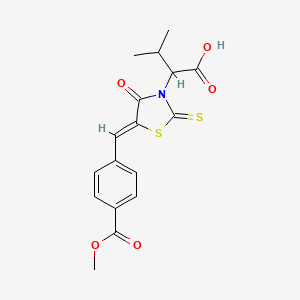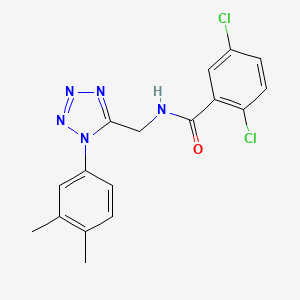![molecular formula C22H17FN2O3S2 B2709546 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898405-66-8](/img/structure/B2709546.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as BTP, is a chemical compound that has been widely studied for its potential therapeutic properties. BTP belongs to a class of compounds called sulfonamides, which have been used as antibiotics and other therapeutic agents. In recent years, BTP has gained attention for its potential use as an anti-cancer agent and for its effects on the immune system.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide and its derivatives exhibit a wide range of applications in scientific research, primarily due to their unique chemical structures and properties. One study focused on the synthesis of a closely related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, through the reaction of benzo[d]thiazol-2-amine and flurbiprofen. This compound was fully analyzed and characterized, providing foundational knowledge for further exploration of similar compounds in medicinal chemistry and material science (Manolov, Ivanov, & Bojilov, 2021).
Anticonvulsant Agents
Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. This research demonstrates the potential of such compounds in developing new treatments for convulsive disorders. Specifically, a derivative exhibited significant anticonvulsive effects, providing 100% protection in a model of picrotoxin-induced convulsion, highlighting the therapeutic potential of these molecules in neuropharmacology (Farag et al., 2012).
Fluoroalkylative Aryl Migration
The synthesis and application of fluorinated sulfinate salts derived from benzo[d]thiazol-2-yl sulfones have been explored for their use in fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides. This research contributes to the development of new synthetic methodologies in organic chemistry, especially for the introduction of fluorinated motifs in pharmaceuticals and agrochemicals (He, Tan, Ni, & Hu, 2015).
Photodynamic Therapy
The study of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, essential for effective Type II photodynamic therapeutic applications. This research paves the way for the development of new photosensitizers with enhanced efficiency and specificity for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitubercular Agents
A series of novel sulfonyl derivatives based on isopropyl thiazole have demonstrated moderate to significant antibacterial, antifungal, and antitubercular activities. This highlights the potential of these compounds in addressing the increasing need for new antimicrobial agents to combat drug-resistant infections. Such studies are crucial in medicinal chemistry for developing new therapies against infectious diseases (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c23-15-9-11-16(12-10-15)30(27,28)14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)29-22/h1-12H,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJOTXWGQWNJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)


![(4-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2709466.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2709471.png)
![1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2709472.png)



![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2709479.png)

![[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2709482.png)

